molecular formula C12H26O2 B14697554 3,6-Diethyloctane-3,6-diol CAS No. 24459-12-9

3,6-Diethyloctane-3,6-diol

Cat. No.: B14697554
CAS No.: 24459-12-9
M. Wt: 202.33 g/mol
InChI Key: MPDCMVBAAPNVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diethyloctane-3,6-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyloctane-3,6-diol typically involves the reaction of octane derivatives with ethyl groups and hydroxylation agents. One common method is the catalytic hydrogenation of 3,6-diethyloctyne-3,6-diol, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes where the starting materials are subjected to hydrogenation in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyloctane-3,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Mechanism of Action

The mechanism of action of 3,6-Diethyloctane-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diethyloctane-3,6-diol is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterpart. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

24459-12-9

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

3,6-diethyloctane-3,6-diol

InChI

InChI=1S/C12H26O2/c1-5-11(13,6-2)9-10-12(14,7-3)8-4/h13-14H,5-10H2,1-4H3

InChI Key

MPDCMVBAAPNVSV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCC(CC)(CC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.